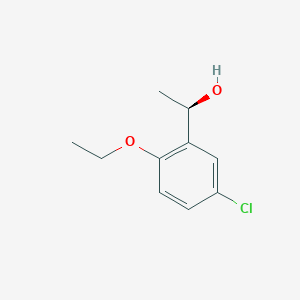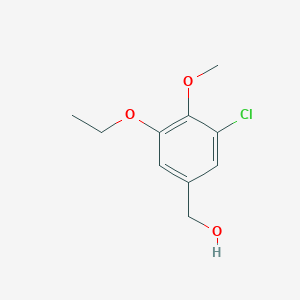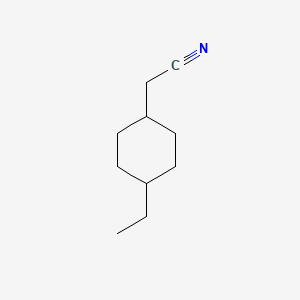
(R)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound features a chiral center, making it optically active. The presence of a chlorine atom and an ethoxy group on the phenyl ring adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo further reduction to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like NH3, R-SH, or R-OH under basic conditions.
Major Products
Oxidation: ®-1-(5-Chloro-2-ethoxyphenyl)ethanone.
Reduction: ®-1-(5-Chloro-2-ethoxyphenyl)ethane.
Substitution: ®-1-(5-Substituted-2-ethoxyphenyl)ethan-1-ol.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
Enzyme Studies: Utilized in studying enzyme-catalyzed reactions due to its chiral nature.
Medicine
Drug Development: Potential precursor for developing drugs with specific biological activities.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The presence of the chiral center allows for selective interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol
- 1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
- 1-(5-Bromo-2-ethoxyphenyl)ethan-1-ol
Uniqueness
Chiral Center: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer.
Substituent Effects: The ethoxy and chloro groups influence the compound’s reactivity and interactions.
Propiedades
Fórmula molecular |
C10H13ClO2 |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
(1R)-1-(5-chloro-2-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7,12H,3H2,1-2H3/t7-/m1/s1 |
Clave InChI |
CFIZOSDMOCKASV-SSDOTTSWSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)Cl)[C@@H](C)O |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[1-(3-Fluoro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13596164.png)

![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)



![Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)


